molecular formula C24H31N5O2 B7805381 Otenzepad CAS No. 100158-38-1

Otenzepad

Cat. No. B7805381
Key on ui cas rn: 100158-38-1
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
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Patent
US04550107

Procedure details

A mixture of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one (97.6 g, 0.339 mol), 2-[(diethylamino)methyl]piperidine (64.0 g, 0.376 mol), sodium carbonate (36.0 g, 0.34 mol) and n-propanol (1.7 liters) is refluxed for 5 hours. The reaction mixture is filtered while hot then left to stand for 12 hours at ambient temperature, after which the desired product is found to have precipitated in crystalline form. The substance is suction filtered, washed 3 times, each time with n-propanol (100 ml), and dried in a vacuum drying chamber. Colorless crystals (119.5 g) are obtained, Mp. 226°-229° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1)[CH2:24][CH3:25])[CH3:22].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC>[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][N:28]1[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4])[CH2:24][CH3:25])[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Name
Quantity
64 g
Type
reactant
Smiles
C(C)N(CC)CC1NCCCC1
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.7 L
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while hot
WAIT
Type
WAIT
Details
then left
CUSTOM
Type
CUSTOM
Details
to have precipitated in crystalline form
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with n-propanol (100 ml), and dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying chamber

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04550107

Procedure details

A mixture of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one (97.6 g, 0.339 mol), 2-[(diethylamino)methyl]piperidine (64.0 g, 0.376 mol), sodium carbonate (36.0 g, 0.34 mol) and n-propanol (1.7 liters) is refluxed for 5 hours. The reaction mixture is filtered while hot then left to stand for 12 hours at ambient temperature, after which the desired product is found to have precipitated in crystalline form. The substance is suction filtered, washed 3 times, each time with n-propanol (100 ml), and dried in a vacuum drying chamber. Colorless crystals (119.5 g) are obtained, Mp. 226°-229° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1)[CH2:24][CH3:25])[CH3:22].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC>[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][N:28]1[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4])[CH2:24][CH3:25])[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Name
Quantity
64 g
Type
reactant
Smiles
C(C)N(CC)CC1NCCCC1
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.7 L
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while hot
WAIT
Type
WAIT
Details
then left
CUSTOM
Type
CUSTOM
Details
to have precipitated in crystalline form
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with n-propanol (100 ml), and dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying chamber

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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